molecular formula C6H11NOS B8375251 3-Ethylthiopropyl isocyanate

3-Ethylthiopropyl isocyanate

Cat. No. B8375251
M. Wt: 145.23 g/mol
InChI Key: HNDNSTNKVVXMBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03998866

Procedure details

A mixture of 16.6 grams (0.2 mole) of allyl isocyanate and 12.4 grams (0.2 mole) of ethanethiol is irradiated at -30° C for 24 hours in the manner described in Example 1 to yield the olefinic adduct, i.e. 3-ethylthiopropyl isocyanate as the major product.
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]=[C:5]=[O:6])[CH:2]=[CH2:3].[CH2:7]([SH:9])[CH3:8]>>[CH2:7]([S:9][CH2:3][CH2:2][CH2:1][N:4]=[C:5]=[O:6])[CH3:8]

Inputs

Step One
Name
Quantity
16.6 g
Type
reactant
Smiles
C(C=C)N=C=O
Name
Quantity
12.4 g
Type
reactant
Smiles
C(C)S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is irradiated at -30° C for 24 hours in the manner
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
C(C)SCCCN=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.